molecular formula (C6H9NO)n<br>C6H9NO B041746 N-Vinyl-2-pyrrolidone CAS No. 88-12-0

N-Vinyl-2-pyrrolidone

Cat. No. B041746
CAS RN: 88-12-0
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis via Radical Polymerization : NVP oligomers can be synthesized by radical polymerization, employing hydroxylated compounds as chain-transfer agents, allowing precise control over molecular weight and distribution (Ranucci et al., 1995).

  • Functionalized Monomers : Novel monomers substituted at the 3-position of NVP have been synthesized, broadening the scope of possible polymers and their applications (Pérez Perrino et al., 2010).

Molecular Structure Analysis

The conformational characteristics of poly(N-vinyl pyrrolidone) (PVP), a polymer derived from NVP, have been extensively studied. These studies provide insights into the polymer's dimensions, dipole moments, and interactions with solvents, significantly influenced by the stereosequence and temperature (Tonelli, 1982).

Chemical Reactions and Properties

  • Electropolymerization : NVP shows unique behaviors in electropolymerization, with the pyrrolidone substituent being actively involved in the anodic reaction. This property allows for diverse applications in creating polymer films (Calberg et al., 1998).

  • Photochemical Properties : NVP has been used in innovative applications like photo-writing self-erasable phosphorescent images, demonstrating its versatility in various chemical processes (Lin et al., 2019).

Physical Properties Analysis

The diffusion and structure of water in polymers containing NVP have been studied, revealing how water interacts with the polymer and affects its properties. Such insights are crucial for applications where moisture interaction is significant (Wan et al., 2007).

Scientific Research Applications

  • Drug Delivery and Biomedical Applications : NVP is used in targeted drug delivery, tissue regeneration, cell encapsulation, and bioprinting. It enhances mucoadhesion behavior and improves insulin release properties for oral drug delivery applications (Wen et al., 2020), (Sajeesh & Sharma, 2011).

  • Battery Technology : In the realm of lithium-ion batteries, NVP as an additive improves the electrochemical performance of graphite in PC-based electrolytes (Wang et al., 2008).

  • Textile Industry : NVP functionalization improves dyeability of dyes on cotton fabric and enhances antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Selvam & Sundrarajan, 2012).

  • Optical Data Recording : It is used in photo-writing self-erasable phosphorescent images in optical data recording, serving as a photochemically deoxygenating matrix (Lin et al., 2019).

  • Hydrogels in Biomedical Applications : NVP hydrogels are notable for their use in tissue engineering and tissue regeneration (Davis, Huglin, & Yip, 1988).

  • Polyethylene Film Enhancement : Grafting NVP onto low-density polyethylene films improves their swelling behavior and biological activity (El-Sawy & Elassar, 1998).

  • Nanoparticle Stabilization : It stabilizes noble metal nanoparticles and acts as an electron donor in catalytic processes, such as the activation of nitrobenzene (Shukla & Sinha, 2018).

  • Medical Applications : Grafting NVP on flexible poly(vinyl chloride) sheets reduces leaching of plasticizer in medical applications (Krishnan, Jayakrishnan, & Francis, 1991).

  • Percutaneous Absorption in Work Environments : NVP's percutaneous absorption is a significant source of exposure in work environments, especially in the production of polyvinylpyrrolidone or copolymers (Marquet et al., 2014).

  • Surface Treatment : It is used for grafting onto nonwoven PET surfaces, providing antibacterial properties and improving surface wettability (Chen et al., 2006).

Safety And Hazards

NVP is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
Record name 1-VINYL-2-PYRROLIDONE
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Product Name

N-Vinyl-2-pyrrolidone

Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS RN

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Synthesis routes and methods I

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
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α,α'-azoisobutyronitrile
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110 mg
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145 mL
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Synthesis routes and methods II

Procedure details

28.8 g of 5-methylbenzotriazole silver salt obtained by reaction of 5-methylbenzotriazole and silver nitrate in water-alcohol mixed solvent, 16.0 g of poly (N-vinyl pyrrolidone) and 1.33 g or 4-sulfobenzotriazole sodium salt were dispersed with alumina ball mill. This solution was arranged to have pH of 5.5 and quantity of 200 ml.
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4-sulfobenzotriazole sodium salt
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water-alcohol
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Synthesis routes and methods III

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
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Synthesis routes and methods IV

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods V

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Vinyl-2-pyrrolidone
Reactant of Route 2
Reactant of Route 2
N-Vinyl-2-pyrrolidone
Reactant of Route 3
N-Vinyl-2-pyrrolidone
Reactant of Route 4
N-Vinyl-2-pyrrolidone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Vinyl-2-pyrrolidone
Reactant of Route 6
N-Vinyl-2-pyrrolidone

Citations

For This Compound
16,500
Citations
O Güven, M Şen - Polymer, 1991 - Elsevier
… Hydrogels in the form of rods were prepared from the ternary systems n-vinyl 2-pyrrolidone/crosslinking agent/water, in composition ranges where the three components were …
Number of citations: 123 www.sciencedirect.com
FX Quinn, E Kampff, G Smyth, VJ McBrierty - Macromolecules, 1988 - ACS Publications
… Pulsed NMR relaxation data for the hydrated copolymer poly(N-vinyl-2-pyrrolidone/methyl methacrylate), P(NVP/MMA), reveal that a significant part of the water is nonfreezable or …
Number of citations: 272 pubs.acs.org
GJM Fechine, JAG Barros, LH Catalani - Polymer, 2004 - Elsevier
… Poly(N-vinyl-2-pyrrolidone) hydrogels produced by high-energy radiation relies on water … This work describes the crosslinking of poly(N-vinyl-2-pyrrolidone) based on hydrogen …
Number of citations: 90 www.sciencedirect.com
T Umegaki, JM Yan, XB Zhang, H Shioyama… - international journal of …, 2009 - Elsevier
… An amorphous nickel catalyst stabilized by poly(N-vinyl-2-pyrrolidone) was synthesized by reduction in an aqueous solution of NaBH 4 and NH 3 BH 3 mixture, and amorphous nickel is …
Number of citations: 188 www.sciencedirect.com
LS Wan, XJ Huang, ZK Xu - The Journal of Physical Chemistry B, 2007 - ACS Publications
… Polyacrylonitrile (PAN) and poly[acrylonitrile-co-(N-vinyl-2-pyrrolidone)] (PANCNVP) were … PANCNVPs with 7, 15, and 22 wt % N-vinyl-2-pyrrolidone (NVP) were used in this work. …
Number of citations: 67 pubs.acs.org
G D'Errico, M De Lellis, G Mangiapia… - …, 2008 - ACS Publications
Biocompatible poly(N-vinyl-2-pyrrolidone) (PVP) hydrogels have been produced by UV irradiation of aqueous polymer mixtures, using a high-pressure mercury lamp. The resulting …
Number of citations: 90 pubs.acs.org
S Kadlubowski - Radiation Physics and Chemistry, 2014 - Elsevier
… N-vinyl-2-pyrrolidone) obtained by means of radiation-induced techniques like polymerization or cross-linking. Poly(N-vinyl-2-pyrrolidone… of poly(N-vinyl-2-pyrrolidone) processed by the …
Number of citations: 68 www.sciencedirect.com
ZH Ping, QT Nguyen, J Néel - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Blends of crystallizable poly(vinyl alcohol) (PVA) with poly(N‐vinyl‐2‐pyrrolidone) (PVP) made from aqueous solutions appear to be miscible in the whole composition range according …
Number of citations: 95 onlinelibrary.wiley.com
LC Lopérgolo, AB Lugão, LH Catalani - Polymer, 2003 - Elsevier
… This work was addressed to the analysis of poly(N-vinyl-2-pyrrolidone) (PVP) submitted to direct photocrosslinking in aqueous solution, using low pressure Hg lamp (λ em =254 nm). …
Number of citations: 169 www.sciencedirect.com
C Peniche, D Zaldívar, M Pazos, S Páz… - Journal of applied …, 1993 - Wiley Online Library
… In the last decades, there has been an increased interest in the use of poly ( N-vinyl-2-pyrrolidone) (PVP) for various purposes, such as a stabilizer in suspension polymerization, as a …
Number of citations: 135 onlinelibrary.wiley.com

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